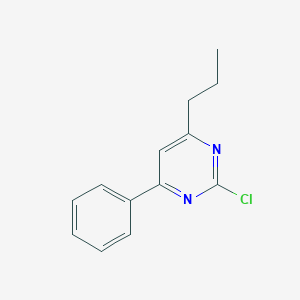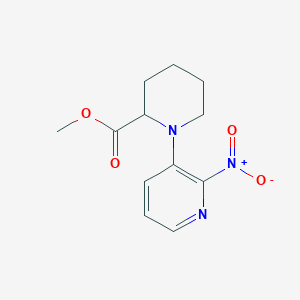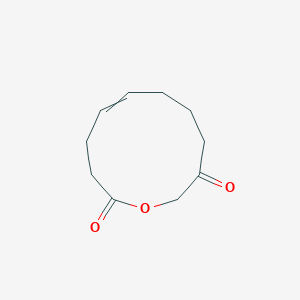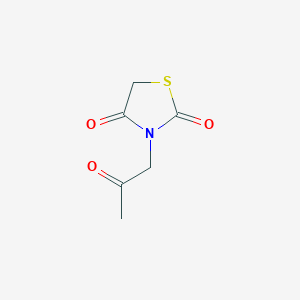
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by the presence of two bromine atoms, two methoxy groups, and two methyl groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one typically involves the bromination of 3,3-dimethoxy-5,5-dimethylcyclohexan-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4,4-positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of 3,3-dimethoxy-5,5-dimethylcyclohexan-1-one.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 3,3-dimethoxy-5,5-dimethylcyclohexan-1-one.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one
- 3,3-Dimethoxy-5,5-dimethylcyclohexan-1-one
- 4,4-Dichloro-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one
Uniqueness
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different halogen atoms or without halogen substitution. The combination of bromine atoms and methoxy groups provides a distinct set of chemical properties that can be exploited in various research and industrial applications.
Properties
CAS No. |
88089-24-1 |
|---|---|
Molecular Formula |
C10H16Br2O3 |
Molecular Weight |
344.04 g/mol |
IUPAC Name |
4,4-dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16Br2O3/c1-8(2)5-7(13)6-9(14-3,15-4)10(8,11)12/h5-6H2,1-4H3 |
InChI Key |
DOSAUTXYDBSFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(C1(Br)Br)(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)




![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)

![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)

![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)

